1,4-Bis[(3-bromophenyl)methyl]piperazine
Description
1,4-Bis[(3-bromophenyl)methyl]piperazine is a brominated piperazine derivative characterized by two 3-bromophenylmethyl groups attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are widely studied due to their structural versatility, enabling applications in pharmaceuticals, polymers, and coordination chemistry.
Properties
Molecular Formula |
C18H20Br2N2 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
1,4-bis[(3-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Br2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
KYUSTKYOXPSKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(3-bromophenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-bis(chloromethyl)piperazine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 1,4-bis(boronate)piperazine is reacted with 3-bromobenzyl bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of 1,4-Bis[(3-bromophenyl)methyl]piperazine often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(3-bromophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[(3-bromophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(3-bromophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,4-Bis[(3-bromophenyl)methyl]piperazine with structurally or functionally analogous piperazine derivatives:
Key Comparisons
Substituent Effects on Biological Activity
- Bromine vs. Chlorine : The bromine in 1,4-Bis[(3-bromophenyl)methyl]piperazine increases lipophilicity compared to the chlorine-substituted analog (). This may enhance cellular uptake but could also affect metabolic stability .
- Heterocyclic vs. Aromatic Groups : Pyridinyl (L1) and oxadiazole () substituents introduce hydrogen-bonding or chelation capabilities, enabling applications in metal coordination (DNA cleavage) or antibacterial activity, respectively. In contrast, bromophenyl groups primarily contribute to steric bulk and hydrophobic interactions .
Synthetic Accessibility Green synthesis methods using maghnite catalysts () achieve moderate yields (59–72%) for methacryloyl-substituted piperazines. Brominated derivatives like the target compound may require alkylation or nucleophilic substitution under controlled conditions . Anti-tumor derivatives () are synthesized via aminodithiocarboxylate substitution, highlighting the adaptability of piperazine for functional group diversification .
Thermal and Chemical Stability Piperazine derivatives with electron-withdrawing groups (e.g., bromine, chlorine) exhibit higher thermal stability. For example, poly(1,4-bis(methacryloyl)piperazine) has a decomposition temperature >250°C (), whereas aminopropyl-substituted analogs () are more hygroscopic due to primary amines .
Biological Performance Anti-Tumor Activity: Bromopropionyl derivatives () show 44–90% inhibition of HL-60 cells, suggesting that bromine’s electronegativity and size enhance cytotoxicity. The target compound’s bromophenyl groups may act similarly but with distinct pharmacokinetics . Antibacterial vs. Nootropic Activity: Oxadiazole derivatives () target bacterial membranes, while acylpiperazines () enhance acetylcholine release in the brain, demonstrating substituent-driven selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
